1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an ethylamino group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable reducing agent to form the corresponding amine. This amine is then reacted with an appropriate alkylating agent to introduce the propanol group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific receptors or enzymes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways. For example, it can block the β2-adrenergic receptor, inhibiting the activation of adenylyl cyclase and reducing intracellular cAMP levels .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
Metoprolol: Another β-adrenergic blocker with similar applications.
Atenolol: A selective β1 receptor antagonist used to treat cardiovascular diseases.
Uniqueness
1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, such as the methoxyphenyl group and the propanol moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(14)8-13-10(2)11-4-6-12(15-3)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
BXFVPHGCXXBWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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